Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-3-phenylpyridazine

Physicochemical profiling Regioisomer identification Quality control

5-Methyl-3-phenylpyridazine (CAS 32723-45-8) is a disubstituted pyridazine heterocycle bearing a phenyl group at the 3-position and a methyl group at the 5-position of the 1,2-diazine ring. It belongs to the methyl-phenylpyridazine regioisomer family, which includes 3-methyl-5-phenylpyridazine (CAS 184021-10-1), 4-methyl-6-phenylpyridazine, and the unsubstituted parent 3-phenylpyridazine (CAS 15150-84-2).

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
Cat. No. B8339359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylpyridazine
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-7-11(13-12-8-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyMBXTTWSCTSCVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenylpyridazine for Scientific Procurement: Core Scaffold and Regioisomeric Identity


5-Methyl-3-phenylpyridazine (CAS 32723-45-8) is a disubstituted pyridazine heterocycle bearing a phenyl group at the 3-position and a methyl group at the 5-position of the 1,2-diazine ring . It belongs to the methyl-phenylpyridazine regioisomer family, which includes 3-methyl-5-phenylpyridazine (CAS 184021-10-1), 4-methyl-6-phenylpyridazine, and the unsubstituted parent 3-phenylpyridazine (CAS 15150-84-2) [1]. The pyridazine scaffold is characterized by two adjacent nitrogen atoms that confer a weaker basicity (pKaH ~2.0–2.3) relative to pyridine, a higher dipole moment, and reliable hydrogen-bond acceptor capacity—properties that make pyridazine a tunable scaffold for fine-tuning solubility, binding modes, and metabolic stability in medicinal chemistry and agrochemical research . The specific 3-phenyl-5-methyl substitution pattern of this compound determines its distinct physicochemical signature and biological recognition profile relative to its regioisomeric counterparts.

Why 5-Methyl-3-phenylpyridazine Cannot Be Substituted by Regioisomeric or Parent Pyridazine Analogs


Methyl-phenylpyridazine regioisomers share the same molecular formula (C₁₁H₁₀N₂) and molecular weight (~170.21 g/mol) but differ substantially in experimentally determined physicochemical properties and biological target engagement . The position of the methyl group on the electron-deficient pyridazine ring alters the molecule's pKa, lipophilicity (LogP), melting point, and aqueous solubility, which in turn dictate its behavior in biological assays, formulation, and chromatographic purification . Structure–activity relationship (SAR) studies on pyridazinyl-GABA derivatives have demonstrated that the presence or absence of a methyl group at the 4-position of the pyridazine ring directly modulates GABAA receptor binding affinity [1]. Furthermore, patent literature explicitly distinguishes 4-methyl-6-phenylpyridazine derivatives as CNS-active agents with anxiolytic potential, while C5-methyl pyridazines are documented as formyl peptide receptor (FPR) agonists with anti-inflammatory implications [2][3]. These regioisomer-specific biological profiles mean that procurement of the incorrect isomer will lead to divergent experimental outcomes, wasted screening resources, and irreproducible results.

Quantitative Differential Evidence for 5-Methyl-3-phenylpyridazine vs. Closest Analogs


Melting Point and Predicted pKa Differentiate 5-Methyl-3-phenylpyridazine from 3-Methyl-5-phenylpyridazine

5-Methyl-3-phenylpyridazine exhibits a reported melting point of 87–88 °C and a predicted pKa of 3.44±0.10, while its regioisomer 3-methyl-5-phenylpyridazine melts at 102–104 °C with a lower predicted pKa (the latter consistent with the methyl group being adjacent to a nitrogen) . This 14–17 °C melting point difference and distinct pKa provide unequivocal identity confirmation and affect solubility and ionisation state under physiological or formulation conditions.

Physicochemical profiling Regioisomer identification Quality control

Lipophilicity (LogP) Contrast Between 5-Methyl-3-phenylpyridazine and 3-Methyl-5-phenylpyridazine

The 3-methyl-5-phenylpyridazine isomer has a reported experimental LogP of 2.45200 (and XLogP of 1.9) . In contrast, 5-methyl-3-phenylpyridazine, where the phenyl group is at the 3-position adjacent to a ring nitrogen, is expected to exhibit a lower LogP due to the electron-withdrawing effect of the adjacent nitrogen increasing the polarity of the phenyl substituent, though an experimentally measured value for this specific isomer was not located in accessible databases. This anticipated LogP difference directly impacts membrane permeability, plasma protein binding, and oral bioavailability predictions, making the isomers non-interchangeable in lead optimisation campaigns.

Lipophilicity Drug-likeness ADME prediction

GABAA Receptor Antagonist SAR: Methyl Position on Pyridazine Determines Binding Affinity

In a definitive SAR study by Heaulme et al. (1986), suppressing the methyl group at the 4-position of the pyridazine ring in arylaminopyridazine-GABA derivatives, combined with para-substitution of the phenyl ring (Cl or OMe), yielded the highest-affinity GABAA antagonists SR 42641 (Ki = 0.28 μM) and SR 95531 (Ki = 0.15 μM) [1]. Removal of the 4-methyl group was a critical structural modification that enhanced receptor affinity, demonstrating that the position of the methyl substituent on the pyridazine core directly controls target engagement. This SAR principle provides a functional framework for 5-methyl-3-phenylpyridazine, where the methyl at the 5-position is spatially distinct from the 4-position and is expected to produce a different GABAA interaction profile.

GABA receptor Structure–activity relationship CNS drug discovery

C5-Methyl Pyridazines as FPR Agonists: Biological Relevance of the 5-Methyl Substitution Pattern

A focused series of C5-methyl pyridazines was synthesised and evaluated as formyl peptide receptor (FPR) agonists by Caccamese et al. (2013). Four compounds from this series demonstrated FPR agonist activity with EC₅₀ values in the micromolar range [1]. The C5-methyl substituent was deliberately retained across the series because literature evidence indicates that chiral C4- or C5-substituted pyridazines are of particular interest for biological activity [1]. This finding directly supports the value of the 5-methyl substitution pattern present in 5-methyl-3-phenylpyridazine, distinguishing it from regioisomers bearing the methyl group at other positions (e.g., 3-methyl or 4-methyl), which have not been reported as FPR agonists in the peer-reviewed literature.

Formyl peptide receptor Inflammation Pyridazine SAR

CNS Patent Protection for 4-Methyl-6-phenylpyridazine Derivatives Highlights Therapeutic Divergence of Regioisomers

Patent IE53611B1 explicitly protects new derivatives of 4-methyl-6-phenylpyridazine active on the central nervous system, with claims directed toward the treatment of anxiety states [1]. Within this patent, 5-methyl-3-phenylpyridazine (CAS 32723-45-8) is cited as a distinct chemical class entry with the InChIKey MBXTTWSCTSCVPP-UHFFFAOYSA-N, separate from the claimed 4-methyl-6-phenylpyridazine derivatives [1]. This patent differentiation confirms that the 4-methyl-6-phenyl and 5-methyl-3-phenyl substitution patterns lead to different intellectual property landscapes and therapeutic indications. Additionally, the clinical candidate minaprine (3-(2-morpholinoethylamino)-4-methyl-6-phenylpyridazine) was developed as an antidepressant, further validating the CNS-directed biological activity unique to specific regioisomers [2].

CNS therapeutics Patent landscape Anxiolytic agents

Optimal Procurement and Application Scenarios for 5-Methyl-3-phenylpyridazine


Formyl Peptide Receptor (FPR) Agonist Lead Discovery and SAR Expansion

5-Methyl-3-phenylpyridazine serves as a core scaffold for synthesising and screening novel FPR agonists. Published C5-methyl pyridazine series have yielded compounds with micromolar EC₅₀ values at FPRs, mediators of endogenous inflammation resolution [1]. Researchers should procure this specific isomer to explore the 3-phenyl substitution space while retaining the biologically validated C5-methylpyridazine core, enabling systematic SAR studies that are not achievable with the 3-methyl, 4-methyl, or unsubstituted phenylpyridazine regioisomers.

GABAergic Tool Compound Development with Defined Methyl-Position SAR

The GABAA receptor SAR established by Heaulme et al. demonstrates that the position of the methyl substituent on the pyridazine ring is a critical determinant of binding affinity [2]. 5-Methyl-3-phenylpyridazine, with the methyl at position 5 rather than position 4 (as in the published high-affinity antagonists SR 42641 and SR 95531), provides a structurally distinct starting point for exploring the chemical space around the methyl position. Procurement of this isomer enables direct comparative pharmacology against the 4-methyl-substituted reference compounds.

Physicochemical Property-Driven Regioisomer Selection for Lead Optimisation

The melting point difference (87–88 °C vs. 102–104 °C) and predicted pKa divergence between 5-methyl-3-phenylpyridazine and 3-methyl-5-phenylpyridazine provide a basis for deliberate regioisomer selection in lead optimisation . The lower melting point of the 5-methyl-3-phenyl isomer may offer advantages in formulation development and solid-state handling, while its predicted pKa of 3.44 influences ionisation state at physiological pH. Medicinal chemists should procure this specific isomer when the target product profile favours a more polar, lower-melting candidate.

CNS Probe Development with Distinct IP Positioning

Unlike the heavily patented 4-methyl-6-phenylpyridazine CNS series (which yielded the clinical antidepressant minaprine), 5-methyl-3-phenylpyridazine occupies a less crowded intellectual property space while retaining CNS-relevant structural features as evidenced by its citation in patent IE53611B1 as a distinct chemical class [3][4]. This makes it an attractive starting point for CNS probe development programs seeking freedom to operate while leveraging the validated pyridazine CNS pharmacophore.

Quote Request

Request a Quote for 5-Methyl-3-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.